molecular formula C9H11BBr2O3 B12830255 (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid

Cat. No.: B12830255
M. Wt: 337.80 g/mol
InChI Key: HKPBAQGBHSYYDY-UHFFFAOYSA-N
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Description

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid is an organoboron compound characterized by the presence of a borinic acid functional group attached to a 3,5-dibromophenyl ring and a 3-hydroxypropoxy group. Organoboron compounds are widely studied due to their unique chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid typically involves the reaction of 3,5-dibromophenylboronic acid with 3-hydroxypropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropyl bromide attacks the boron atom of 3,5-dibromophenylboronic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid can undergo various chemical reactions, including:

    Oxidation: The borinic acid group can be oxidized to boronic acid or borate esters.

    Reduction: The compound can be reduced to form borane derivatives.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acid or borate esters.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its boron-containing structure.

    Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and optoelectronic devices.

Mechanism of Action

The mechanism of action of (3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets through its borinic acid group. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in biomolecules, leading to inhibition of enzyme activity or modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid is unique due to its combination of a borinic acid group with a 3,5-dibromophenyl ring and a 3-hydroxypropoxy group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11BBr2O3

Molecular Weight

337.80 g/mol

IUPAC Name

(3,5-dibromophenyl)-(3-hydroxypropoxy)borinic acid

InChI

InChI=1S/C9H11BBr2O3/c11-8-4-7(5-9(12)6-8)10(14)15-3-1-2-13/h4-6,13-14H,1-3H2

InChI Key

HKPBAQGBHSYYDY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)Br)Br)(O)OCCCO

Origin of Product

United States

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